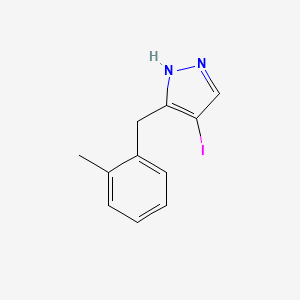

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c1-8-4-2-3-5-9(8)6-11-10(12)7-13-14-11/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPRKJBWSRUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733714 | |

| Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260838-10-5 | |

| Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3 2 Methylbenzyl 1h Pyrazole and Analogous Pyrazoles

Foundational Cyclocondensation Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods providing access to a wide array of substituted pyrazoles.

Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains a widely utilized and robust method for the preparation of pyrazoles. jk-sci.comslideshare.netresearchgate.netslideshare.net This reaction involves the condensation of a hydrazine (B178648) or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions. jk-sci.comslideshare.net The versatility of the Knorr synthesis allows for the preparation of a diverse range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. researchgate.net

For the synthesis of the parent scaffold of the target molecule, 3-(2-methylbenzyl)-1H-pyrazole, a potential Knorr approach would involve the reaction of hydrazine hydrate (B1144303) with a suitably substituted 1,3-dicarbonyl compound, such as 1-(2-methylphenyl)butane-1,3-dione. The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of regioisomeric products. jk-sci.com The regioselectivity of the condensation is influenced by the relative reactivity of the two carbonyl groups.

Table 1: Examples of Knorr Pyrazole Synthesis for Analogous Compounds

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product(s) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | slideshare.net |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole | sigmaaldrich.com |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | researchgate.net |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Construction

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org In pyrazole synthesis, common 1,3-dipoles include diazoalkanes and nitrile imines. nih.govresearchgate.netyoutube.com

To synthesize a 3-substituted pyrazole such as 3-(2-methylbenzyl)-1H-pyrazole, a possible strategy would be the reaction of a diazoalkane derived from 2-methylbenzaldehyde (B42018) with an alkyne. The regioselectivity of the cycloaddition is a critical aspect, often influenced by steric and electronic factors of both the dipole and the dipolarophile. youtube.com The use of terminal alkynes generally leads to the formation of 3,5-disubstituted pyrazoles, while internal alkynes can yield tetrasubstituted pyrazoles.

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Reference |

| Diazo compound (from tosylhydrazone) | Nitroalkene | 3,4-Diaryl-1H-pyrazole | researchgate.net |

| Nitrile imine | Thioaurone | Spiro-2-pyrazolines | researchgate.net |

| Azide | Alkyne | Triazole (Huisgen cycloaddition) | wikipedia.org |

Strategies for Regioselective Pyrazole Ring Formation

Achieving regiocontrol in pyrazole synthesis is paramount, especially when targeting a specific isomer like 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole. Several strategies have been developed to address this challenge.

In the context of the Knorr synthesis, the choice of reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound can influence the regiochemical outcome. For instance, using a β-ketoester where one carbonyl group is significantly more reactive than the other can lead to a single major regioisomer.

For 1,3-dipolar cycloadditions, the regioselectivity is often dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. By carefully selecting the substituents on both the 1,3-dipole and the dipolarophile, one can often favor the formation of the desired regioisomer. researchgate.net

Alternative methods for regioselective pyrazole synthesis include the use of pre-functionalized building blocks or directed metalation strategies on the pyrazole ring, followed by functionalization. arkat-usa.org

Advanced Strategies for Iodination of Pyrazole Scaffolds

Once the 3-(2-methylbenzyl)-1H-pyrazole scaffold is constructed, the subsequent step is the regioselective introduction of an iodine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions.

Electrophilic Aromatic Iodination Techniques

Electrophilic iodination is a common method for introducing iodine onto aromatic rings. Various iodinating agents can be employed, ranging from molecular iodine (I₂) in the presence of an oxidizing agent to more reactive iodine sources. The C4 position of the pyrazole ring is generally the most nucleophilic and thus the most susceptible to electrophilic attack, leading to regioselective iodination.

One approach for the synthesis of 4-iodo-1H-pyrazoles involves the reaction of the corresponding pyrazole with iodine in the presence of a base such as sodium bicarbonate. While a direct experimental procedure for this compound is not readily found in the searched literature, a general method for the synthesis of 4-iodo-1H-pyrazole involves treating 1H-pyrazole with iodine and sodium bicarbonate in an aqueous solution.

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent that is frequently used for the iodination of a wide range of aromatic and heteroaromatic compounds, including pyrazoles. arkat-usa.org Reactions with NIS are often carried out in a suitable solvent such as dichloromethane (B109758), acetonitrile (B52724), or acetic acid. The reactivity of NIS can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA). arkat-usa.org

For the synthesis of this compound, a plausible method would involve treating 3-(2-methylbenzyl)-1H-pyrazole with NIS in a solvent like dichloromethane or acetonitrile. The reaction would likely proceed at room temperature or with gentle heating to afford the desired product with high regioselectivity for the C4 position.

Table 3: Representative Conditions for the Iodination of Pyrazole Analogs

| Pyrazole Substrate | Iodinating Agent | Reaction Conditions | Product | Reference |

| 1-Aryl-3-CF₃-pyrazoles | I₂ / CAN | MeCN, reflux | 1-Aryl-4-iodo-3-CF₃-pyrazoles | arkat-usa.org |

| 1H-Pyrazole | I₂ / NaHCO₃ | Water, rt | 4-Iodo-1H-pyrazole | matrix-fine-chemicals.com |

| 1-(Benzyloxy)-1H-pyrazole | ICl | CH₂Cl₂, 0 °C | 1-(Benzyloxy)-4-iodo-1H-pyrazole | |

| 3,5-Dimethyl-1H-pyrazole | I₂ | LiClO₄, water, rt | 4-Iodo-3,5-dimethyl-1H-pyrazole | sigmaaldrich.com |

Molecular Iodine and Oxidant Systems (e.g., KI-KIO₃)

A common and direct method for the iodination of pyrazoles involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant's role is to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺), which can then attack the electron-rich pyrazole ring.

One widely used system is the combination of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in an acidic medium. nih.govresearchgate.netresearchgate.net Under these conditions, hypoiodous acid (HOI) is generated in situ, serving as the active iodinating agent. This method is effective for the iodination of pyrazoles that are generated and functionalized in a one-pot procedure. nih.gov Another prominent oxidant system is ceric ammonium (B1175870) nitrate (B79036) (CAN). The I₂/CAN system in a solvent like acetonitrile provides a mild and highly regioselective method for the C4-iodination of 1-aryl-3-CF₃-pyrazoles. nih.govrsc.org The reaction typically proceeds to completion overnight at elevated temperatures, affording the desired 4-iodopyrazoles in good yields. nih.gov

Table 1: Examples of Molecular Iodine/Oxidant Systems for Pyrazole Iodination

| Pyrazole Substrate | Iodine Source | Oxidant | Conditions | Position | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Aryl-3-CF₃-pyrazole | I₂ | CAN | MeCN, reflux | C4 | High | nih.govrsc.org |

| In situ generated 1-aryl-pyrazole | KIO₃ | (PhSe)₂ (cat.) | Acidic | C4 | Good | nih.gov |

| Pyrazole | KI-KIO₃ | - | H₂SO₄, H₂O/CHCl₃ | C4 | Good | researchgate.net |

| Pyrazolidin-3-one | NaI | H₂O₂ | H₂SO₄ (cat.), DCM | C4 | High | researchgate.net |

Hypervalent Iodine Reagents in Iodination Protocols

Hypervalent iodine reagents have emerged as powerful, safe, and environmentally benign tools in modern organic synthesis. researchgate.netnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and polymer-supported versions are particularly effective for the iodination of pyrazoles. researchgate.net These compounds act as mild oxidants, activating a source of iodine (typically I₂) under neutral and often room-temperature conditions. researchgate.net

The combination of PhI(OAc)₂ and I₂ is an effective system for preparing 4-iodopyrazole (B32481) derivatives with high yields. researchgate.net This protocol avoids the harsh acidic or strongly oxidizing conditions required by some traditional methods. The reaction mechanism is believed to involve the formation of an electrophilic iodine acetate (B1210297) (IOAc) species in situ, which then undergoes electrophilic aromatic substitution with the pyrazole. nih.gov Other hypervalent iodine reagents, such as PhICl₂, have also been utilized to generate reactive electrophiles like "Cl-SCN" or "Cl-SeCN" for the C4-functionalization of pyrazoles. beilstein-journals.org

Table 2: Application of Hypervalent Iodine Reagents in Pyrazole Functionalization

| Reagent | Co-reagent | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Iodobenzene diacetate (PhI(OAc)₂) | I₂ | Pyrazoles | 4-Iodopyrazoles | Room Temp. | researchgate.net |

| Polymer-supported PhI(OAc)₂ | I₂ | Pyrazoles | 4-Iodopyrazoles | Room Temp. | researchgate.net |

| PhICl₂ | KSeCN | Pyrazoles | 4-Selenocyanatopyrazoles | Mild | beilstein-journals.org |

| PhI(OAc)₂ | I₂ | Benzoic Acids | α-Iodobenzoic Acids | - | nih.gov |

Regiocontrolled Iodination at C4 and C5 Positions of Pyrazoles

The pyrazole ring presents two primary sites for electrophilic substitution: the C4 and C5 positions. Controlling the regioselectivity of iodination is crucial for the synthesis of specific isomers. The outcome is highly dependent on the reaction mechanism and conditions employed. nih.govrsc.org

C4-Iodination: The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. Direct iodination of a neutral pyrazole substrate using an electrophilic iodine source, such as I₂/CAN or I₂/PhI(OAc)₂, reliably yields the 4-iodo isomer. nih.govrsc.orgresearchgate.net This high regioselectivity is a cornerstone for the synthesis of compounds like this compound.

C5-Iodination: To achieve iodination at the C5 position, a different strategy is required that overrides the inherent electronic preference of the ring. This is accomplished by leveraging the acidity of the C5-proton. Treatment of an N-substituted pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in selective deprotonation at C5 to form a lithium pyrazolide intermediate. This nucleophilic intermediate can then be trapped with an electrophilic iodine source like molecular iodine to exclusively furnish the 5-iodo derivative. nih.govrsc.org

Table 3: Regiocontrolled Iodination of 1-Aryl-3-CF₃-pyrazoles

| Target Position | Method | Reagents | Key Intermediate | Yield | Reference |

|---|---|---|---|---|---|

| C4 | Electrophilic Substitution | I₂, CAN | Neutral Pyrazole | ~75-95% | nih.govrsc.org |

| C5 | Deprotonation-Trapping | 1. n-BuLi; 2. I₂ | Lithium 5-Pyrazolide | ~86% | nih.govrsc.org |

Multi-Component and One-Pot Synthetic Routes to Iodopyrazoles

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies that combine several reaction steps into a single operation without isolating intermediates. rsc.org These approaches offer advantages in terms of operational simplicity, atom economy, and reduced waste. rsc.orgchemistryviews.org Several such methods have been developed for the synthesis of iodopyrazoles.

One common one-pot approach involves the initial formation of the pyrazole ring, followed by in-situ iodination. For example, 1-aryl-substituted 4-iodopyrazol-3-ols can be synthesized from pyrazolidin-3-ones in a one-pot process involving aromatization and oxidative iodination with NaI and H₂O₂. researchgate.net Another powerful strategy is the electrophilic cyclization of acetylenic hydrazones. In this method, an α,β-acetylenic hydrazone, formed from the condensation of an acetylenic aldehyde and a hydrazine, is treated with molecular iodine. The iodine induces an electrophilic cyclization that simultaneously forms the pyrazole ring and installs the iodine atom at the C4 position. researchgate.netmetu.edu.tr Iodine itself can also serve as a catalyst in three-component reactions, for instance, in the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov

Table 4: Examples of Multi-Component/One-Pot Syntheses of Functionalized Pyrazoles

| Components | Key Reagent/Catalyst | Product Type | Strategy | Reference |

|---|---|---|---|---|

| Pyrazolidin-3-one, NaI, H₂O₂ | H₂SO₄ (cat.) | 4-Iodopyrazol-3-ols | One-Pot Aromatization/Iodination | researchgate.net |

| MBH Acetates, Hydrazines | I₂ | 1,4,5-Trisubstituted Pyrazoles | One-Pot Domino Reaction | researchgate.net |

| Acetylenic Aldehydes, Hydrazines | I₂ | 4-Iodopyrazoles | One-Pot Condensation/Electrophilic Cyclization | metu.edu.tr |

| Benzoylacetonitriles, Arylhydrazines, Diaryl Diselenides | I₂ (cat.) | 5-Amino-4-(arylselanyl)-1H-pyrazoles | Iodine-Catalyzed MCR | nih.gov |

Synthesis of the 2-Methylbenzyl Moiety and its Integration into the Pyrazole Core

The synthesis of the target compound, this compound, requires the effective installation of the 2-methylbenzyl group at the C3 position. This is typically achieved by constructing the pyrazole ring from precursors that already contain this specific moiety.

Strategies for Installing Substituted Benzyl (B1604629) Groups at the C3 Position

The most reliable and common method for installing a substituent like a benzyl group at the C3 (or C5) position is the Knorr pyrazole synthesis and its variations. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.com To obtain a 3-(2-methylbenzyl)pyrazole, the required starting material is a β-dicarbonyl (or equivalent) that bears the 2-methylbenzyl group.

A plausible precursor for this synthesis is 4-(2-methylphenyl)butane-2,4-dione . This dicarbonyl compound can be synthesized via a Claisen condensation between 2'-methylacetophenone (B146604) and an acetylating agent like ethyl acetate with a strong base. The subsequent reaction of this 1,3-dicarbonyl with hydrazine hydrate would lead to a mixture of two regioisomers: 3-(2-methylbenzyl)-5-methyl-1H-pyrazole and 5-(2-methylbenzyl)-3-methyl-1H-pyrazole. The separation of these isomers or the use of reaction conditions that favor the desired C3-substituted product is a key consideration. organic-chemistry.org

An alternative, though less direct, strategy involves building a functionalized side chain at C3. For example, a 3-(chloromethyl)pyrazole can be synthesized and subsequently used in coupling reactions. acs.org However, for a simple benzyl group, the condensation of a pre-formed dicarbonyl is generally more straightforward.

Sequential Synthesis and Functional Group Compatibility Considerations

The complete synthesis of this compound is best approached in a sequential manner that considers the compatibility of all functional groups throughout the reaction sequence.

The most logical pathway is:

Synthesis of the Pyrazole Core: First, the 3-(2-methylbenzyl)-1H-pyrazole is synthesized, for instance, by the condensation of 4-(2-methylphenyl)butane-2,4-dione with hydrazine. This establishes the core heterocyclic structure with the required C3 substituent.

Regioselective Iodination: The pre-formed pyrazole is then subjected to a regioselective iodination reaction targeting the C4 position. As discussed previously, methods using I₂/CAN or a hypervalent iodine reagent like PhI(OAc)₂/I₂ are ideal for this step, as they are highly selective for the C4 position and are compatible with the N-H proton and the benzyl group. nih.govresearchgate.net

Reactivity Profiles and Advanced Functionalization of 4 Iodo 3 2 Methylbenzyl 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

Negishi Coupling and Other Organometallic Reactions

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a key site for functionalization through transition metal-catalyzed cross-coupling reactions. Among these, the Negishi coupling has proven to be a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org

In the context of 4-iodo-3-(2-methylbenzyl)-1H-pyrazole, the iodo-substituent can be readily coupled with various organozinc reagents, allowing for the introduction of a wide range of substituents at the C4 position. The general applicability of the Negishi coupling allows for the linkage of sp³, sp², and sp hybridized carbon atoms. wikipedia.org This versatility is particularly valuable in the synthesis of complex molecules where intricate carbon skeletons need to be constructed. wikipedia.org

The reaction typically proceeds with high yields and good functional group tolerance, making it a preferred method for late-stage functionalization in total synthesis. wikipedia.orgorganic-chemistry.org

Below is an interactive data table summarizing representative Negishi coupling reactions on iodo-substituted pyrazoles.

| Catalyst | Organozinc Reagent | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | o-tolylzinc chloride | 4-(o-tolyl)-3-(2-methylbenzyl)-1H-pyrazole | High | wikipedia.org |

| Ni(acac)₂ | Alkylzinc halide | 4-Alkyl-3-(2-methylbenzyl)-1H-pyrazole | Varies | wikipedia.org |

| Pd₂ (dba)₃/SPhos | Arylzinc chloride | 4-Aryl-3-(2-methylbenzyl)-1H-pyrazole | Good to Excellent | organic-chemistry.org |

Other organometallic reactions, such as Suzuki and Stille couplings, also offer viable pathways for the functionalization of the C4 position, although they require the pre-synthesis of organoboron or organotin reagents, respectively. thieme-connect.com

C-H Functionalization Strategies for Further Diversification

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the diversification of heterocyclic compounds, including pyrazoles. thieme-connect.comacs.org This approach avoids the pre-functionalization steps typically required for traditional cross-coupling reactions. acs.org For pyrazole systems, C-H activation can be directed to either the C5 or C4 positions, depending on the substitution pattern and reaction conditions.

In the case of this compound, the C5 position presents a prime target for direct arylation. Palladium-catalyzed direct arylation of N-protected 4-iodopyrazoles at the C5 position has been demonstrated to proceed with high chemoselectivity, leaving the C-I bond intact for subsequent transformations. rsc.org This sequential functionalization allows for the controlled introduction of different aryl groups at both the C4 and C5 positions.

A typical catalytic system for such a transformation involves a palladium salt, such as Pd(OAc)₂, a base like KOAc, and a solvent like DMA. rsc.org This method has been shown to be effective with a broad range of aryl bromides. rsc.org

Furthermore, late-stage C-H functionalization strategies are increasingly being employed to modify complex molecules, including those with pyrazole cores. researchgate.netnsf.gov These methods offer the potential to introduce new functional groups into the this compound framework, further expanding its chemical space.

Derivatization and Scaffold Diversification of the this compound Framework

The strategic placement of the iodo and 2-methylbenzyl groups on the pyrazole ring provides multiple avenues for further chemical modification, leading to a diverse array of novel heterocyclic structures.

Introduction of Additional Halogens or Pseudohalogens

The pyrazole ring can be further functionalized through the introduction of additional halogen or pseudohalogen atoms. Halogenation of pyrazoles typically occurs at the C4 position; however, if this position is already substituted, as in this compound, halogenation can be directed to other available positions, such as C5. researchgate.netresearchgate.net

The introduction of a second halogen atom, for instance at the C5 position, can be achieved using various halogenating agents like N-halosuccinimides (NXS). researchgate.netnih.gov This creates a di-halogenated pyrazole scaffold, which can then undergo selective or sequential cross-coupling reactions to introduce different substituents at the C4 and C5 positions.

Pseudohalogens, such as the cyano (-CN) or azido (B1232118) (-N₃) groups, can also be introduced onto the pyrazole ring. These groups can then be converted into a variety of other functionalities, further expanding the synthetic utility of the core scaffold.

Transformation of the Iodine Group into Other Functionalities

The iodo group at the C4 position is an excellent leaving group and a versatile handle for a wide range of chemical transformations beyond cross-coupling reactions. fiveable.me Aryl iodides can be converted into numerous other functional groups, significantly enhancing the molecular diversity of the pyrazole derivatives. fiveable.menih.govorganic-chemistry.orgmdpi.com

Some key transformations of the iodo group include:

Conversion to other halogens: The iodo group can be replaced by other halogens through halogen-exchange reactions. nih.gov

Introduction of heteroatoms: Nucleophilic aromatic substitution reactions can be employed to introduce oxygen, nitrogen, or sulfur nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively. fiveable.me

Conversion to a sulfonyl fluoride: A palladium-catalyzed conversion of aryl iodides to aryl sulfonyl fluorides has been developed, providing access to a class of compounds with unique reactivity. acs.org

Formylation: The iodo group can be converted to an aldehyde group through a metal-halogen exchange followed by reaction with a formylating agent. arkat-usa.org

| Reagent(s) | Functional Group Introduced | Product Type | Reference |

| CuI, L-proline, K₂CO₃, R-OH | -OR | Aryl ether | mdpi.com |

| Pd(OAc)₂, PAd₂Bu, DABSO, Selectfluor | -SO₂F | Sulfonyl fluoride | acs.org |

| i-PrMgCl, DMF | -CHO | Aldehyde | arkat-usa.org |

| NaN₃, CuI | -N₃ | Aryl azide |

Reactions Involving the 2-Methylbenzyl Substituent

The 2-methylbenzyl group at the C3 position also offers opportunities for further functionalization. The benzylic methyl group is particularly susceptible to oxidation. chemistry.coachorganic-chemistry.orglibretexts.orglibretexts.org

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. chemistry.coachncert.nic.in This transformation introduces a new functional group that can be used for further derivatization, such as amide or ester formation.

Alternatively, milder oxidation conditions can be employed to convert the methyl group to an aldehyde or an alcohol. ncert.nic.in For instance, the Etard reaction, using chromyl chloride, can selectively oxidize the methyl group to an aldehyde. ncert.nic.in

Multi-Step Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The functional handles present in this compound make it an ideal building block for the construction of more complex, fused heterocyclic systems. nih.govbeilstein-journals.orgmdpi.comjournalagent.commdpi.com The pyrazole ring itself can serve as a scaffold upon which other rings are built.

For example, the iodo group at C4 and a suitably placed functional group on the 2-methylbenzyl substituent could be used in an intramolecular cyclization reaction to form a fused ring system. Additionally, the pyrazole nitrogens can participate in cyclization reactions to form pyrazolo-fused heterocycles. journalagent.com

The versatility of this building block allows for its incorporation into multi-step synthetic sequences to generate novel and complex molecular architectures. These complex heterocyclic systems are of great interest in medicinal chemistry and materials science due to their often unique biological and physical properties. nih.govmdpi.com

Advanced Spectroscopic Analysis and Computational Chemistry Investigations of 4 Iodo 3 2 Methylbenzyl 1h Pyrazole

Methodologies for Structural Elucidation of Pyrazole (B372694) Derivatives

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of pyrazole derivatives provide a wealth of information about the electronic environment of the hydrogen and carbon atoms, respectively. rsc.org For 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole, specific chemical shifts are anticipated based on the analysis of analogous structures. nih.govarkat-usa.org

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the benzylic protons, the aromatic protons of the 2-methylbenzyl group, and the methyl protons. The pyrazole C5-H proton typically appears as a singlet in the aromatic region. The benzylic CH₂ protons would also likely present as a singlet, shifted downfield due to the proximity of the aromatic pyrazole ring. The aromatic protons of the 2-methylbenzyl group would exhibit complex splitting patterns (multiplets) in the aromatic region, characteristic of a substituted benzene (B151609) ring. The methyl group protons would appear as a sharp singlet in the upfield region. The N-H proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. rsc.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The chemical shifts of the pyrazole ring carbons are particularly diagnostic. The carbon atom bearing the iodine (C4) is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The C3 and C5 carbons of the pyrazole ring will have chemical shifts influenced by the substituents. The carbons of the 2-methylbenzyl group will show characteristic shifts for the benzylic carbon, the aromatic carbons, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C5-H | 7.5 - 8.0 | - |

| Benzylic CH₂ | 4.0 - 4.5 | 30 - 35 |

| Aromatic CH (benzyl) | 7.0 - 7.4 | 125 - 138 |

| Methyl CH₃ | 2.2 - 2.5 | 18 - 22 |

| Pyrazole N-H | 10.0 - 13.0 (broad) | - |

| Pyrazole C3 | - | 145 - 150 |

| Pyrazole C4 | - | 55 - 65 |

| Pyrazole C5 | - | 135 - 140 |

| Benzyl (B1604629) C-ipso | - | 135 - 140 |

| Benzyl C-ortho | - | 130 - 135 |

| Benzyl C-meta | - | 126 - 130 |

| Benzyl C-para | - | 125 - 128 |

| Benzyl C-methyl | - | 136 - 140 |

Note: These are predicted values based on known spectroscopic data for similar pyrazole derivatives and are subject to experimental verification.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. rsc.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for confirming the coupling between the aromatic protons on the 2-methylbenzyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). docbrown.info It allows for the direct assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For instance, the signal for the pyrazole C5-H proton would show a correlation to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). mdpi.comdocbrown.info This is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For example, the benzylic protons would be expected to show correlations to the pyrazole C3 carbon and the ipso-carbon of the benzyl ring, confirming the attachment of the benzyl group to the pyrazole ring at the C3 position.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.comsemanticscholar.org The IR spectrum of this compound would be expected to display characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3100 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N (pyrazole) | Stretching | 1580 - 1620 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-I | Stretching | 500 - 600 |

The broad N-H stretching frequency is a hallmark of the hydrogen-bonded pyrazole ring. mdpi.com The presence of both aromatic and aliphatic C-H stretches would also be evident. The C=N and C=C stretching vibrations of the pyrazole and benzene rings would appear in the fingerprint region. The C-I stretch is expected at lower wavenumbers.

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. semanticscholar.org For this compound (C₁₁H₁₁IN₂), the molecular ion peak [M]⁺ would be expected at m/z 310. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the iodine atom and cleavage of the benzyl group, leading to characteristic fragment ions.

Based on studies of similar pyrazole derivatives, it is expected that the pyrazole ring would be planar. semanticscholar.org The crystal packing would likely be influenced by intermolecular hydrogen bonding between the N-H group of one pyrazole molecule and the N2 atom of a neighboring molecule, forming dimers or catemeric chains. mdpi.comsemanticscholar.org

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | N-N: ~1.35, C-I: ~2.10 |

| Key Bond Angles (°) | C-N-N: ~110, N-N-C: ~105 |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Note: These are hypothetical values based on known crystal structures of similar pyrazole derivatives and require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Approaches for Understanding Pyrazole Systems

Computational chemistry has emerged as a powerful tool in the study of pyrazole derivatives, offering deep insights into their molecular structure, reactivity, and potential applications. eurasianjournals.com These theoretical methods complement experimental data, providing a molecular-level understanding that can guide the synthesis and development of new compounds. For a specific molecule like this compound, computational approaches can predict its properties and behavior.

The foundation of any computational study lies in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental quantum mechanical methods employed for this purpose. ntnu.no

DFT methods, particularly those using hybrid functionals like B3LYP, have become a standard for their balance of accuracy and computational cost in predicting the electronic structure of molecules. nih.gov These methods are widely used to optimize the geometries of pyrazole derivatives, providing reliable predictions of bond lengths, bond angles, and dihedral angles. nih.govnih.gov For instance, studies on various pyrazole derivatives have successfully used DFT to obtain optimized structures that are confirmed as true minima on the potential energy surface through frequency calculations. nih.gov

Hartree-Fock theory, while being a more foundational ab initio method, can also be used for geometry optimization. ntnu.no However, it does not account for electron correlation to the same extent as DFT, which can affect the accuracy of the results. Often, HF is used as a starting point for more advanced calculations. arxiv.org

For this compound, DFT and HF methods can be employed to determine its most stable conformation. This would involve calculating the potential energy as a function of the rotational angle of the 2-methylbenzyl group relative to the pyrazole ring to identify the global minimum. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

Table 1: Representative Bond Lengths (Å) and Bond Angles (°) for a Pyrazole Ring Optimized with DFT (B3LYP/6-31G(d,p)) This table presents typical values for a pyrazole ring to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational analysis.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.33 |

| C3-C4 | 1.42 |

| C4-C5 | 1.38 |

| C5-N1 | 1.34 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 106.0 |

| C4-C5-N1 | 106.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrazole derivatives, FMO analysis helps in understanding their behavior in chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org This is invaluable for predicting how a molecule will interact with other reagents. In pyrazole systems, the MEP can identify the most likely sites for electrophilic attack and nucleophilic substitution. nih.gov

For this compound, calculating the HOMO, LUMO, and MEP would provide significant insights into its reactivity. The HOMO is likely to be distributed over the pyrazole ring and the 2-methylbenzyl group, while the LUMO may be located on the pyrazole ring, particularly influenced by the electron-withdrawing iodine atom. The MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character.

Table 2: Illustrative FMO Energies and Related Parameters for a Substituted Pyrazole This table provides example data for a hypothetical substituted pyrazole to demonstrate the outputs of FMO analysis. The values for this compound would need to be calculated.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 2.79 |

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. nih.gov This phenomenon, known as annular tautomerism, significantly influences the chemical and biological properties of these compounds. researchgate.net Computational studies, often employing DFT and ab initio methods like MP2, are crucial for determining the relative stabilities of different tautomers and the energy barriers for the intramolecular proton transfer. semanticscholar.org

The relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring. researchgate.net Theoretical calculations have shown that the energy barrier for intramolecular proton transfer in isolated pyrazole molecules is generally high. semanticscholar.org However, this barrier can be lowered in the presence of solvent molecules that facilitate intermolecular proton exchange. semanticscholar.org

For this compound, two primary tautomers are possible. Theoretical calculations would be essential to determine which tautomer is more stable and by how much energy. This would involve optimizing the geometry of each tautomer and comparing their energies. Understanding the tautomeric preference is vital as it can affect the molecule's reactivity and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Quantum chemical descriptors, which are numerical values representing various electronic and structural properties of a molecule, are fundamental to building robust QSAR models. researchgate.net

For pyrazole derivatives, QSAR studies have been successfully employed to predict their pharmacological potential, such as their inhibitory activity against specific enzymes. research-nexus.netnih.gov These models often use descriptors derived from DFT calculations, including HOMO and LUMO energies, dipole moment, and various charge-based parameters. nih.gov The resulting QSAR models can then be used to virtually screen new, un-synthesized pyrazole derivatives to identify those with the highest predicted activity, thereby streamlining the drug discovery process. research-nexus.net

A QSAR study of a series of compounds including this compound would involve calculating a range of quantum chemical descriptors and using statistical methods to build a model that predicts a specific biological activity. This approach would help in understanding which molecular properties are key for the desired activity.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the geometry, electronic structure, and stability of a molecule. nih.gov

In pyrazole systems, the solvent can affect tautomeric equilibria and the relative stability of different conformers. semanticscholar.org For example, polar solvents may stabilize a more polar tautomer or conformer. Theoretical studies have shown the significant contribution of solvent molecules in the intermolecular proton transfer and tautomerism of pyrazoles. semanticscholar.org

Energetic stability analysis, often performed using isodesmic reactions, can provide insights into the thermodynamic stability of a compound. nih.gov These theoretical reactions are designed to cancel out systematic errors in the calculations, leading to more reliable predictions of heats of formation. nih.gov

For this compound, it would be important to perform calculations in both the gas phase and in various solvents to understand how its properties might change in different environments. This would be particularly relevant for predicting its behavior in biological systems, which are aqueous environments. Energetic stability analysis would provide a quantitative measure of its thermodynamic stability.

Academic Investigations into the Biological Activity and Structure Activity Relationships Sar of 4 Iodo 3 2 Methylbenzyl 1h Pyrazole Analogs

Research Framework for Exploring Biological Activity of Pyrazole (B372694) Derivatives

The exploration of the biological activity of pyrazole derivatives is a multifaceted process that begins with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo assays to determine their pharmacological effects. Pyrazole-containing compounds have demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govmdpi.com The research framework for these investigations typically involves:

High-Throughput Screening (HTS): Large libraries of pyrazole derivatives are screened against a panel of biological targets to identify "hit" compounds with desired activity.

Cell-Based Assays: These assays are used to evaluate the effect of the compounds on cellular processes, such as cell viability, proliferation, and apoptosis, in various cell lines (e.g., cancer cell lines).

Enzyme Inhibition Assays: Given that many drugs exert their effects by inhibiting enzymes, these assays are crucial for identifying the specific molecular targets of pyrazole derivatives.

In Vivo Studies: Compounds that show promise in in vitro studies are further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.

The diverse biological potential of the pyrazole nucleus makes it a privileged scaffold in medicinal chemistry, prompting extensive research into its various substituted analogs. nih.gov

Structure-Activity Relationship (SAR) Studies and Methodologies

SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. For pyrazole derivatives, SAR studies focus on how different substituents on the pyrazole ring and its appended moieties influence their pharmacological effects.

The design of pyrazole derivative libraries is often guided by SAR hypotheses derived from initial screening results or by mimicking the structure of known active compounds. Key design principles include:

Scaffold Hopping: Replacing a known active core with a pyrazole ring while retaining key pharmacophoric features.

Substituent Modification: Systematically altering the substituents at various positions of the pyrazole ring to probe the effects of steric, electronic, and lipophilic properties on activity. For instance, in the context of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole, a library might be designed to explore different halogens at the 4-position and various substitutions on the benzyl (B1604629) ring at the 3-position.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

The biological activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on both the pyrazole core and any associated aryl groups.

Substitution on the Benzyl Moiety: The 2-methyl group on the benzyl ring of this compound introduces a steric component that can influence the molecule's conformation and its fit within a receptor's binding pocket. The position and nature of substituents on the benzyl ring can dramatically alter the biological activity of 3-benzylpyrazole analogs.

The following table summarizes the structure-activity relationships for a series of 3,4,5-substituted pyrazole derivatives as inhibitors of meprin α and β, illustrating the impact of substitutions on biological activity. nih.gov

| Compound | R1 | R2 | Ki (app) meprin α [nM] | Ki (app) meprin β [nM] |

|---|---|---|---|---|

| 14a | Phenyl | Methyl | 140 | >10000 |

| 14b | Phenyl | Benzyl | 200 | >10000 |

| 14c | Phenyl | Cyclopentyl | 13 | 4100 |

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In pyrazole research, QSAR models are developed to:

Predict the biological activity of newly designed compounds before their synthesis.

Identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the biological activity.

Optimize the structures of lead compounds to enhance their potency and selectivity.

While a specific QSAR model for this compound is not available, general QSAR studies on pyrazole derivatives have highlighted the importance of descriptors such as molecular weight, lipophilicity (logP), and various topological and electronic parameters in determining their biological activities.

Mechanistic Research of Biological Interactions (In Vitro Studies)

In vitro studies are crucial for elucidating the mechanism of action of biologically active compounds at the molecular level. For pyrazole derivatives, these studies often focus on their interactions with specific enzymes or receptors.

Many pyrazole derivatives have been identified as potent inhibitors of various enzymes, which underpins their therapeutic effects. The process of target identification and enzyme inhibition studies involves:

Enzyme Screening: Testing the pyrazole compounds against a panel of enzymes to identify potential targets.

Kinetic Studies: Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki).

Structural Biology: Using techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the pyrazole derivative bound to its target enzyme, providing insights into the molecular basis of inhibition.

For instance, pyrazole-based compounds have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), kinases, and various metabolic enzymes. The 3-benzyl and 4-iodo moieties of this compound could potentially interact with specific residues in an enzyme's active site through hydrophobic, steric, and halogen bonding interactions, respectively.

The following table presents data on the enzyme inhibitory activity of a series of pyrazolo[3,4-b]pyridine derivatives against AMP-activated protein kinase (AMPK), showcasing the potency of this class of compounds. nih.gov

| Compound | EC50 (AMPKα1γ1β1) [µM] | Efficacy [%] |

|---|---|---|

| 17a | 0.54 | 72 |

| 17b | 0.68 | 65 |

| 17f | 0.42 | 79 |

Receptor Binding Studies and Antagonism/Agonism Mechanisms

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its biological target. For pyrazole derivatives, these studies often involve competitive binding experiments where the test compound's ability to displace a radiolabeled ligand from a specific receptor is measured. The data from such assays are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the compound's binding affinity.

In the context of this compound analogs, structure-activity relationship (SAR) studies have highlighted key structural features that govern receptor affinity. For instance, in a series of pyrazole derivatives targeting the cannabinoid CB1 receptor, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective antagonistic activity. nih.govconsensus.app Notably, a compound with a p-iodophenyl group at the 5-position demonstrated high potency, suggesting that the presence and position of a halogen, such as the iodine atom in this compound, can significantly influence receptor binding. nih.govconsensus.app

The mechanism of action, whether agonistic or antagonistic, is determined by the conformational changes induced in the receptor upon ligand binding. Agonists typically stabilize a receptor conformation that leads to a downstream cellular response, while antagonists bind to the receptor without eliciting a response, thereby blocking the action of endogenous agonists. The specific nature of the interaction between this compound analogs and their target receptors would be elucidated through functional assays that measure the cellular response following compound administration.

Table 1: Receptor Binding Affinities of Representative Pyrazole Analogs This table is illustrative and based on findings for structurally related pyrazole compounds.

| Compound Analog | Target Receptor | Binding Affinity (Ki, nM) | Activity |

|---|---|---|---|

| 5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-...-1H-pyrazole-3-carboxamide | Cannabinoid CB1 | 0.8 | Antagonist |

| Pyrazole derivative with 3-carboxamido and 5-phenyl substitution | Cannabinoid CB1 | 1.2 | Antagonist |

| Pyrazole derivative with varied N1-substituent | Cannabinoid CB1 | 5.6 | Antagonist |

Cellular Pathway Modulation in In Vitro Cell-Based Assays (Focus on mechanism, not clinical outcome)

In vitro cell-based assays are critical for understanding how a compound affects cellular functions and signaling pathways. These assays provide insights into the mechanism of action downstream of receptor binding. For pyrazole derivatives, a wide range of cellular effects have been observed, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.

For example, various pyrazole derivatives have been shown to inhibit protein kinases, which are key regulators of cellular signaling pathways. nih.gov The inhibition of specific kinases can lead to the arrest of the cell cycle and the induction of programmed cell death (apoptosis). The antiproliferative activity of pyrazole compounds has been evaluated in various cancer cell lines, with some derivatives showing potent activity. nih.govbenthamdirect.com The mechanism often involves the modulation of key signaling proteins such as Akt and the inhibition of cyclin-dependent kinases (CDKs). nih.gov

In the case of this compound, its effect on cellular pathways would be investigated using assays that measure cell viability, apoptosis (e.g., caspase activation assays), and the phosphorylation status of key signaling proteins. The substitution pattern of the pyrazole core, including the 4-iodo and 3-(2-methylbenzyl) groups, would be expected to influence the compound's potency and selectivity for specific cellular targets and pathways.

Table 2: In Vitro Cellular Activity of Representative Pyrazole Analogs This table is illustrative and based on findings for structurally related pyrazole compounds.

| Compound Analog | Cell Line | Assay | Endpoint | Result (IC50, µM) |

|---|---|---|---|---|

| Pyrazole derivative 3d | MCF-7 (Breast Cancer) | Cell Viability | Proliferation | 10 |

| Pyrazole derivative 5a | MCF-7 (Breast Cancer) | Cell Viability | Proliferation | 14 |

| Pyrazolo[4,3-f]quinoline derivative | HCT116 (Colon Cancer) | Cell Growth Inhibition | Proliferation | 1.7 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interactions between a ligand and its target protein at the atomic level. eurasianjournals.com These techniques can predict the binding mode of a compound within the active site of a receptor and estimate the binding affinity.

Molecular docking studies on various pyrazole derivatives have been conducted to elucidate their binding to a range of protein targets, including kinases and other enzymes. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For instance, the pyrazole core can act as a scaffold for substituents that interact with specific amino acid residues in the binding pocket of the target protein. nih.gov

For this compound, molecular docking could be used to predict its binding mode to potential targets. The 4-iodo substituent could form halogen bonds or engage in hydrophobic interactions, while the 3-(2-methylbenzyl) group could occupy a hydrophobic pocket within the active site. MD simulations could then be employed to assess the stability of the predicted binding pose and to study the dynamic behavior of the ligand-protein complex over time. eurasianjournals.com These computational approaches are invaluable for guiding the design of more potent and selective analogs.

Table 3: Predicted Binding Energies of Pyrazole Analogs from Molecular Docking Studies This table is illustrative and based on findings for structurally related pyrazole compounds against various protein targets.

| Compound Analog | Protein Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Pyrazole derivative 3a | AKT1 Kinase | -6.92 | Hydrogen bonding, hydrophobic interactions |

| Pyrazole-based inhibitor | Bcr-Abl Kinase | Not specified | Pi-pi stacking with Thr315, hydrogen bonds |

| Barasertib (pyrazole-based) | Aurora B Kinase | Not specified | Occupies interface between small and large lobes |

Role of Iodinated Pyrazoles as Pharmacological Probes in Research

Iodinated compounds, including iodinated pyrazoles, can serve as valuable pharmacological probes in research. The presence of an iodine atom offers several advantages for studying ligand-receptor interactions and for use in various bioanalytical techniques.

One significant application is in the development of radiolabeled ligands for receptor binding assays and in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT). nih.govconsensus.app By replacing the stable iodine atom with a radioactive isotope, such as ¹²³I or ¹²⁵I, researchers can create a tracer that allows for the non-invasive visualization and quantification of the target receptor in living systems. A potent and selective iodinated pyrazole derivative has been suggested as a potential SPECT ligand for characterizing brain CB1 receptor binding in vivo. nih.govconsensus.app

Furthermore, the iodine atom can be utilized in structure-based drug design. As a heavy atom, it can facilitate the determination of the crystal structure of a ligand-protein complex through X-ray crystallography, providing precise information about the binding mode. The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity. The utility of 4-iodopyrazole (B32481) as a synthetic intermediate for creating more complex, biologically active compounds is also well-documented.

Conclusions and Future Research Directions

Summary of Current Academic Understanding of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole and Pyrazole (B372694) Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, valued for its presence in a multitude of biologically active compounds and its utility as a versatile synthetic scaffold. mdpi.comrsc.orgrsc.org Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties. rsc.org The chemistry of pyrazoles is well-established, with a vast body of literature detailing their synthesis, functionalization, and diverse applications in pharmaceuticals and agrochemicals. academicstrive.comnumberanalytics.comias.ac.in The pyrazole ring can be substituted at various positions, and the nature of these substituents significantly influences the molecule's physical, chemical, and biological properties. numberanalytics.comnih.gov

Halogenated pyrazoles, particularly 4-iodopyrazoles, are of significant interest as they serve as valuable intermediates for constructing more complex, highly functionalized molecules through cross-coupling reactions. researchgate.netmetu.edu.tr The iodine substituent at the C4 position is readily displaced, allowing for the introduction of a wide array of functional groups.

However, a detailed review of the current academic literature reveals a significant gap concerning the specific compound This compound . While its constituent parts—the 4-iodopyrazole (B32481) core and the 2-methylbenzyl group—are well-known motifs in medicinal and organic chemistry, their specific combination in this arrangement has not been the subject of dedicated study. The current understanding of this compound is therefore inferential, based on the established principles of pyrazole chemistry. For instance, the synthesis of its isomer, 4-iodo-1-(3-methylbenzyl)-1H-pyrazole, has been described, highlighting the feasibility of combining these structural elements. evitachem.com The academic understanding is thus limited to predictions of its likely chemical behavior and potential as a research chemical, based on the extensive knowledge of related pyrazole derivatives.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the near-complete absence of experimental data for This compound . This encompasses a wide range of fundamental chemical and biological information. Key unexplored research avenues include:

Validated Synthetic Route: There is no published, optimized, and validated synthetic protocol specifically for this compound. While general methods for pyrazole synthesis can be proposed, their applicability and efficiency for this target are unknown.

Physicochemical Properties: Fundamental properties such as melting point, solubility, pKa, and lipophilicity (logP) have not been determined. These are crucial for any further development, particularly in medicinal chemistry.

Spectroscopic and Crystallographic Data: Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data are unavailable. mdpi.com This information is essential for unambiguous structural confirmation and understanding its solid-state conformation.

Chemical Reactivity: The reactivity of the compound, particularly in palladium- or copper-catalyzed cross-coupling reactions at the C4-iodo position, has not been explored. The influence of the 3-(2-methylbenzyl) group on the reactivity of the pyrazole ring is an open question.

Biological Activity Profile: The compound has not been screened for any biological activities. The vast pharmacological potential of pyrazole derivatives suggests that this is a significant oversight. wisdomlib.orgnih.gov

Metabolic Stability and Pharmacokinetics: There is no information on its metabolic fate, stability in biological systems, or its pharmacokinetic profile.

Toxicological Profile: The cytotoxicity and general toxicological profile of the compound are unknown.

Proposed Future Synthetic Methodologies and Functionalization Strategies

Future research should prioritize the development of a reliable synthetic route to This compound . Several plausible strategies can be envisioned based on established pyrazole syntheses.

Table 1: Proposed Synthetic Strategies for this compound

| Strategy | Description | Key Intermediates | Potential Challenges |

|---|---|---|---|

| Strategy A: Cyclocondensation followed by Iodination | Condensation of a 1,3-dicarbonyl compound derived from 2-methylphenylacetic acid with hydrazine (B178648) to form the 3-(2-methylbenzyl)-1H-pyrazole, followed by direct iodination at the C4 position using an electrophilic iodine source (e.g., I₂, NIS). nih.gov | 1-(2-methylphenyl)propan-2-one, hydrazine, N-Iodosuccinimide (NIS) | Regioselectivity during the initial cyclization could be an issue. Harsh iodination conditions might lead to side reactions. |

| Strategy B: Construction from an Iodinated Precursor | Synthesis of a 4-iodo-1,3-dicarbonyl compound and its subsequent cyclization with hydrazine. This would install the iodo group at an early stage. | 3-Iodo-1-(2-methylphenyl)propan-2-one | Stability of the iodinated dicarbonyl precursor might be low. |

| Strategy C: Electrophilic Cyclization | Reaction of an appropriately substituted acetylenic hydrazone with molecular iodine, which can lead directly to the formation of 4-iodopyrazole derivatives. metu.edu.tr | α,β-acetylenic hydrazone derived from 2-methylbenzyl hydrazine | Synthesis of the required acetylenic precursor could be multi-step. |

Once synthesized, the C4-iodo group serves as a versatile handle for further functionalization.

Table 2: Proposed Functionalization Strategies

| Reaction Type | Reagents and Conditions | Potential Products | Research Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 4-Aryl/heteroaryl-3-(2-methylbenzyl)-1H-pyrazoles | Generation of a library of derivatives for structure-activity relationship (SAR) studies. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | 4-Alkynyl-3-(2-methylbenzyl)-1H-pyrazoles | Introduction of rigid linkers for probing protein binding sites. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand (e.g., BINAP) | 4-Amino-3-(2-methylbenzyl)-1H-pyrazoles | Synthesis of compounds with potential for improved solubility and new biological interactions. |

| C-O Coupling | Alcohols, Cu catalyst | 4-Alkoxy-3-(2-methylbenzyl)-1H-pyrazoles | Exploration of ether derivatives, which are common in bioactive molecules. nih.gov |

Directions for Advanced Computational and Spectroscopic Characterization

To address the lack of fundamental data, a thorough characterization using modern analytical techniques is essential.

Spectroscopic Analysis:

NMR Spectroscopy: Full assignment of ¹H and ¹³C NMR spectra is a priority. Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be required for unambiguous assignment. The tautomerism of the N-H proton could be studied using variable temperature NMR.

Infrared (IR) Spectroscopy: The N-H and C-H stretching frequencies can provide insights into hydrogen bonding within the crystal lattice, which can be compared with data from other halogenated pyrazoles. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Crystallographic Analysis:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is of paramount importance. It would provide definitive proof of the connectivity and offer insights into the solid-state conformation, including the orientation of the 2-methylbenzyl group relative to the pyrazole ring and intermolecular interactions like hydrogen bonding.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations, using basis sets such as B3LYP/6-311++G(d,p), can be employed to predict the molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties (HOMO-LUMO gap). researchgate.netresearchgate.net

Tautomerism Studies: Computational methods can be used to calculate the relative energies of the two possible N-H tautomers (1H and 2H), providing insight into which form is more stable. nih.gov

Molecular Docking: Once potential biological targets are identified, computational docking studies can predict binding modes and affinities, guiding the rational design of more potent derivatives. nih.gov

Outlook on Mechanistic Biological Research and Rational Design of Novel Pyrazole Derivatives for Research Applications

Given the broad spectrum of biological activities reported for pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, This compound represents a promising starting point for a drug discovery program. mdpi.comnih.gov

The future research in this area should be directed towards:

Broad Biological Screening: The compound should be subjected to broad-based phenotypic screening against a panel of cancer cell lines, bacteria, and fungi to identify any potential "hits."

Target-Based Screening: Based on the structural motifs, the compound could be screened against specific enzyme families known to be modulated by pyrazoles, such as kinases, cyclooxygenases (COX), or histone deacetylases (HDACs). mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Using the functionalization strategies outlined in section 6.3, a library of analogues should be synthesized. The goal would be to systematically probe the effect of modifying the C4 position on biological activity. This would involve replacing the iodine with a range of substituents to explore the steric and electronic requirements for activity.

Rational Design of Probes: If a biological target is identified, the compound can be used as a scaffold to design more sophisticated chemical probes. For example, the iodine atom could be replaced with a photoreactive group or a fluorescent tag to facilitate target identification and mechanistic studies.

Development as a Research Tool: Beyond therapeutic potential, the compound and its derivatives could serve as valuable research tools. For instance, as a fragment in fragment-based drug discovery or as a building block for creating inhibitors for novel protein targets. The development of new pyrazole-based compounds will continue to be a significant area of research in medicinal chemistry, with the potential to address unmet medical needs. wisdomlib.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole, and what factors influence reaction yields?

- Methodological Answer : A typical approach involves iodination of pre-functionalized pyrazole precursors. For example, triazenylpyrazole intermediates can undergo azide substitution under acidic conditions (e.g., trifluoroacetic acid) with azido(trimethyl)silane, followed by purification via flash chromatography using cyclohexane/ethyl acetate gradients . Key factors affecting yields include solvent polarity (e.g., methylene chloride vs. THF), reaction temperature (e.g., 50°C for 16 hours), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-couplings) .

Q. How is structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the pyrazole ring (δ ~7.5–8.0 ppm for aromatic protons) and benzyl methyl groups (δ ~2.3–2.4 ppm) are critical. The iodine substituent may deshield adjacent protons .

- Mass Spectrometry (MS) : High-resolution EI-MS confirms molecular weight (e.g., C₁₂H₁₀N₆ for azido derivatives with m/z 238.0961) .

- IR Spectroscopy : Stretching frequencies for C≡N (~2231 cm⁻¹) and N₃ groups (~2139 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies are effective for functionalizing the iodine substituent in this compound via cross-coupling reactions?

- Methodological Answer : The iodine atom is highly amenable to Suzuki-Miyaura couplings. Optimize conditions using arylboronic acids (1.2–1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ in degassed DMF/water at 80–100°C . For Sonogashira couplings, employ CuI co-catalysis and trimethylsilylacetylene to minimize side reactions. Monitor reaction progress via TLC and purify using silica gel chromatography .

Q. How does the position of the methyl group on the benzyl ring affect the compound’s reactivity and biological activity?

- Methodological Answer : Positional isomerism (e.g., 2-methyl vs. 3-methyl benzyl) alters steric and electronic profiles. For example, 2-methylbenzyl groups increase steric hindrance, reducing binding affinity to planar biological targets. Compare analogs via:

- SAR Studies : Synthesize positional isomers and test in bioassays (e.g., kinase inhibition).

- Computational Docking : Use tools like AutoDock to model interactions with target proteins .

Q. How should researchers address discrepancies in reported biological activities of structural analogs of this compound?

- Methodological Answer : Discrepancies often arise from impurities or isomerization. Mitigate via:

- HPLC Purity Checks : Ensure >95% purity using C18 columns and acetonitrile/water gradients .

- Control Experiments : Replicate synthesis and bioassays under identical conditions.

- Isomer-Specific Analysis : Use chiral columns or NOESY NMR to confirm stereochemistry .

Q. What computational methods are used to predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Apply AMBER or CHARMM force fields to assess stability of ligand-receptor complexes.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Free Energy Perturbation (FEP) : Quantify ΔG binding differences between analogs .

Data Contradiction and Experimental Design

Q. How can researchers optimize the purification of this compound using chromatographic techniques?

- Methodological Answer :

- Dry Loading : Pre-adsorb crude product onto Celite® to improve column resolution .

- Gradient Elution : Use 0–25% ethyl acetate in cyclohexane over 20 column volumes for azide derivatives .

- HPLC-MS : For polar impurities, employ reverse-phase C18 columns with 0.1% formic acid in mobile phases.

Q. What considerations are crucial when designing stability studies for this compound under various storage conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DTA to identify decomposition temperatures (e.g., mp 100–101.5°C for azido analogs) .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of labile groups (e.g., esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.